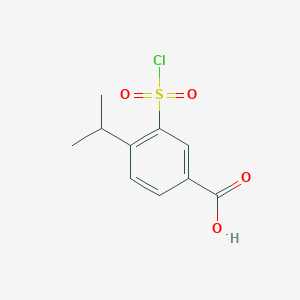

3-Chlorosulfonyl-4-isopropyl-benzoic acid

Overview

Description

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a chemical compound . It is a sulfonyl halide . The molecular formula is C10H11ClO4S and the average mass is 262.710 Da .

Synthesis Analysis

This compound participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .Molecular Structure Analysis

The molecular structure of this compound can be represented as ClSO2C6H4CO2H . The monoisotopic mass is 262.006653 Da .Chemical Reactions Analysis

As a sulfonyl halide, this compound is involved in various chemical reactions. It is used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .Physical and Chemical Properties Analysis

This compound is a white to light beige crystalline powder . It has a density of 1.6±0.1 g/cm3 . The melting point is 128-130 °C (lit.) .Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

Research on the photodecomposition of chlorobenzoic acids, including 2-, 3-, and 4-chlorobenzoic acids, under ultraviolet irradiation reveals their conversion to hydroxybenzoic acids and benzoic acid itself. This study emphasizes the environmental fate of chlorinated aromatic compounds upon exposure to UV light and their potential transformations into less harmful substances (Crosby & Leitis, 1969).

Oxidation Catalyzed by Metalloporphyrin

A study on the oxidation of 4-isopropylbenzoic acid catalyzed by a water-soluble metalloporphyrin demonstrated the incorporation of oxygen atoms from water into the primary hydroxylation product. This research provides insights into the mechanisms of catalytic oxidation and its potential applications in organic synthesis and environmental chemistry (Balahura et al., 1997).

Thermodynamic Study of Benzoic and Chlorobenzoic Acids

A comprehensive thermodynamic study of benzoic acid and chlorobenzoic acids explored their phase behavior in aqueous and organic solutions, offering valuable data for the process design in pharmaceutical research. This work demonstrates the importance of understanding solubility and stability of such compounds in various solvents for drug formulation and environmental applications (Reschke et al., 2016).

Synthesis Using Chlorosulfonic Acid

Chlorosulfonic acid has been utilized as a catalyst in the synthesis of various organic compounds, indicating its potential in facilitating chemical transformations. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid demonstrates the efficiency and practicality of this approach in organic synthesis (Shitole et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that sulfonyl halides, such as this compound, are often used in organic synthesis due to their reactivity .

Mode of Action

3-Chlorosulfonyl-4-isopropyl-benzoic acid, being a sulfonyl halide, is likely to interact with its targets through a nucleophilic substitution reaction. In this reaction, the chlorine atom attached to the sulfonyl group is replaced by a nucleophile, which could be any molecule or ion with a free pair of electrons .

Biochemical Pathways

It is known to participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. Its molecular weight (262.71 g/mol ) and predicted density (1.591±0.06 g/cm3 ) may also influence its distribution and metabolism.

Result of Action

As a participant in the synthesis of pparδ partial agonists , it may indirectly influence the functions regulated by PPARδ, such as lipid metabolism, inflammation, and cell proliferation.

Action Environment

It is known to be sensitive to moisture , suggesting that humidity could affect its stability. Its storage conditions (keep in a dark place, sealed in dry, room temperature ) also provide some insight into the environmental conditions that could influence its action and stability.

Properties

IUPAC Name |

3-chlorosulfonyl-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRCCOHUNHPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309333 | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59815-29-1 | |

| Record name | 59815-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

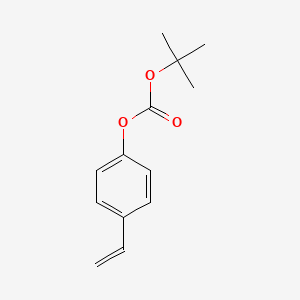

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.